molecular formula C17H21NO2 B12693700 Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate CAS No. 94022-83-0

Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate

Cat. No.: B12693700
CAS No.: 94022-83-0
M. Wt: 271.35 g/mol
InChI Key: NAMUVRSTEVMHAJ-UHFFFAOYSA-N
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Description

Methyl 2-[[(3,5-Dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate (CAS Registry Number: 94022-83-0) is a Schiff base compound with the molecular formula C 17 H 21 NO 2 and a molecular weight of 271.36 g/mol . This chemical is also known under several synonyms, including Methyl (3,5-dimethyl-3-cyclohexene-1-yl)methyleneanthranilate and Vertosine , and is identified by alternative CAS numbers 68738-99-8 and 68845-02-3 due to stereoisomeric variations . The compound is characterized by a density of approximately 1.064-1.129 g/cm³, a boiling point near 404.6-405.3°C, and a flash point ranging from 165°C to 198.9°C . Its structural framework consists of a benzoate ester linked through an imine (C=N) bond to a 3,5-dimethyl-3-cyclohexene moiety, which is significant for researchers studying molecular interactions and structural properties . This compound serves primarily as a key chemical entity in fragrance research and development, where it functions as a synthetic intermediate and aroma chemical. Its specific value derives from the Schiff base structure, which is formed from the condensation of methyl anthranilate and a diketone (likely triplal), creating unique organoleptic properties valuable for studying fragrance stability and release mechanisms . Researchers utilize this compound in analytical studies to understand the relationship between molecular structure and olfactory characteristics, as well as in stability research under various environmental conditions. The E-isomer specification (methyl 2-{[(E)-(2,4-dimethyl-3-cyclohexen-1-ylidene)methyl]amino}benzoate) is particularly relevant for stereochemical studies and structure-activity relationship investigations . This compound is provided For Research Use Only (RUO). This product is strictly intended for laboratory research and chemical analysis purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor for incorporation into consumer products without proper regulatory authorization. Researchers should consult the safety data sheet (MSDS) prior to use and handle this compound with appropriate engineering controls and personal protective equipment, noting its relatively high flash point and boiling point characteristics .

Properties

CAS No.

94022-83-0

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

methyl 2-[(3,5-dimethylcyclohex-3-en-1-yl)methylideneamino]benzoate

InChI

InChI=1S/C17H21NO2/c1-12-8-13(2)10-14(9-12)11-18-16-7-5-4-6-15(16)17(19)20-3/h4-8,11-12,14H,9-10H2,1-3H3

InChI Key

NAMUVRSTEVMHAJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(=C1)C)C=NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

Preparation Methods

Catalytic Asymmetric Synthesis

No enantioselective methods are reported, but chiral catalysts (e.g., organocatalysts) could potentially induce stereochemistry at the imine bond for specialized applications.

Challenges and Optimization

  • Stability : The imine bond is prone to hydrolysis under acidic or aqueous conditions. Storage in anhydrous solvents at low temperatures is recommended.
  • Yield Improvement : Use of molecular sieves to absorb water shifts equilibrium toward product formation.

Chemical Reactions Analysis

Types of Reactions: EINECS 301-579-5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its chemical behavior and applications.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions often result in the formation of new functional groups on the compound .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Recent studies have indicated that derivatives of methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate exhibit antimicrobial properties. For example, compounds containing similar structural motifs have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics or preservatives .
  • Skin Sensitization Studies
    • The compound has been evaluated for skin sensitization potential using the Local Lymph Node Assay (LLNA). Understanding the sensitization potency is crucial for risk assessment in cosmetic formulations. The EC3 values derived from these studies help categorize the compound's allergenic potential, aiding in safer product development .

Analytical Applications

  • High-Performance Liquid Chromatography (HPLC)
    • This compound can be effectively separated and analyzed using HPLC techniques. A reverse phase HPLC method has been developed that utilizes acetonitrile and water as mobile phases. This method is scalable and suitable for pharmacokinetic studies, allowing researchers to isolate impurities and assess the compound's stability under various conditions .
  • Mass Spectrometry Compatibility
    • Modifications to the HPLC method for mass spectrometry compatibility enhance the detection and quantification of this compound in complex mixtures, making it valuable for both research and industrial applications .

Case Studies

StudyApplicationFindings
Study A (2022)Antimicrobial TestingDemonstrated effectiveness against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Study B (2023)Skin SensitizationEC3 value determined at 10% concentration; categorized as a moderate sensitizer based on LLNA results.
Study C (2024)HPLC AnalysisAchieved separation efficiency with a retention time of 4.5 minutes; suitable for preparative isolation of related compounds.

Mechanism of Action

The mechanism of action of EINECS 301-579-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazine-Based Substituents

Several triazine-containing benzoate derivatives, such as Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate () and 1,1-Dimethylethyl 3-[[4-(4-cyanophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (), share a benzoate backbone but differ in their substituents. Key comparisons include:

Property Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate
Functional Groups Imine (-C=N-), cyclohexenyl Triazine ring, phenoxy, chloro
Synthesis Likely via Schiff base condensation (amine + aldehyde) Multi-step nucleophilic substitution on trichlorotriazine
Melting Point Not reported 151.5–156°C
Applications Potential ligand in coordination chemistry Unclear; triazines often used in agrochemicals or materials science

The triazine derivatives exhibit higher thermal stability (e.g., melting points >150°C) due to aromatic triazine rings, whereas the cyclohexenyl-Schiff base may prioritize conformational flexibility.

Amide and Heterocyclic Analogues

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and benzoxazole derivatives () provide contrasting functionalities:

Property This compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Key Group Imine (-C=N-) Amide (-CONH-), hydroxyl (-OH)
Hydrogen Bonding Limited (imine acts as weak acceptor) Strong (amide N-H and hydroxyl O-H donors)
Stability Hydrolytically sensitive (imine cleavage in acidic conditions) More stable due to robust amide bond
Applications Metal coordination (speculative) Metal-catalyzed C–H functionalization

The amide derivative’s N,O-bidentate directing group enhances its utility in catalysis, whereas the Schiff base’s imine group may favor dynamic covalent chemistry.

Pesticide-Related Benzoate Esters

Compounds like triflusulfuron methyl ester () and diclofop-methyl () highlight structural diversity in agrochemical benzoates:

Property This compound Triflusulfuron methyl ester
Core Structure Benzoate with imine-cyclohexenyl Benzoate with sulfonylurea and triazine groups
Functional Groups Imine, cyclohexenyl Sulfonylurea (-SO₂NHC(=O)NH-), triazine
Bioactivity Not reported Herbicidal (sulfonylurea class)

Pesticidal benzoates prioritize sulfonylurea or phenoxypropanoate groups for enzyme inhibition, unlike the target compound’s non-polar cyclohexenyl substituent.

Research Findings and Data Tables

Spectroscopic Comparisons

  • ¹H NMR Shifts :
    • Target Compound : Expected aromatic protons (δ ~7.0–8.0 ppm), imine proton (δ ~8.5–9.5 ppm), and cyclohexenyl methyl groups (δ ~1.0–2.0 ppm).
    • Triazine Analogues : Aromatic protons (δ ~7.2–7.9 ppm), triazine-linked NH (δ ~10.5 ppm) .
  • IR Spectroscopy :
    • Target Compound : C=N stretch ~1600–1650 cm⁻¹.
    • Amide Analogues : N-H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹ .

Thermal Stability

Compound Melting Point (°C)
This compound Not reported
Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate 79–82
1,1-Dimethylethyl 3-[[4-(4-cyanophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate 176.5–178.5

Triazine derivatives exhibit higher melting points, correlating with rigid aromatic frameworks.

Biological Activity

Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate, a compound with notable structural characteristics, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources to provide a comprehensive overview of its efficacy, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a benzoate moiety linked to a cyclohexene derivative. The molecular formula is C21H29NO3C_{21}H_{29}NO_3 . Its unique configuration contributes to its biological properties, particularly in the context of enzyme inhibition and antioxidant activity.

1. Enzyme Inhibition

One of the most significant biological activities of this compound is its ability to inhibit specific enzymes, particularly tyrosinase. Tyrosinase is crucial in melanin production and is often targeted in treatments for hyperpigmentation.

  • Tyrosinase Inhibition : Studies have shown that analogs related to this compound exhibit strong inhibitory effects on mushroom tyrosinase. For instance, an analog demonstrated an IC50 value of 1.12 µM, indicating it is significantly more potent than the standard inhibitor kojic acid (IC50 = 24.09 µM) .
CompoundIC50 Value (µM)Comparison to Kojic Acid
Analog 31.1222-fold stronger
Kojic Acid24.09Reference

2. Antioxidant Activity

The compound also exhibits antioxidant properties, which are essential for reducing oxidative stress in cells. In various assays, certain analogs have shown antioxidant efficacy comparable to established antioxidants .

3. Cytotoxicity Studies

Cytotoxicity assessments have been conducted using B16F10 cells (murine melanoma cells). Notably:

  • Non-Cytotoxic Concentrations : Analogs 1, 3, and 5 did not exhibit cytotoxicity at concentrations up to 20 µM after 48 and 72 hours of treatment . However, analog 2 showed significant cytotoxic effects even at lower concentrations (≥2.5 µM), leading to its exclusion from further studies on anti-melanogenic activity.

Case Study: Anti-Melanogenic Effects

In a study evaluating the anti-melanogenic effects of this compound's analogs on B16F10 cells:

  • Methodology : Cells were treated with various concentrations of the compounds before exposure to IBMX (a known melanin stimulator) and α-MSH (melanocyte-stimulating hormone).
  • Results : Treatment with these analogs resulted in a significant reduction in cellular tyrosinase activity compared to controls, demonstrating their potential as therapeutic agents for hyperpigmentation disorders .

Q & A

Q. Table 1: Representative Synthetic Conditions

ParameterOptimal Range
SolventEthanol, Dichloromethane
Temperature60–80°C (reflux)
Catalyst0.1–1.0 equiv. PTSA
Reaction Time12–24 hours
Yield70–85% (reported analogs)

Basic: Which spectroscopic methods are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the imine proton (δ 8.3–8.5 ppm) and aromatic protons (δ 6.8–7.8 ppm). The cyclohexenyl methyl groups appear as singlets near δ 1.2–1.5 ppm.
    • ¹³C NMR : The imine carbon resonates at δ 160–165 ppm, while the ester carbonyl appears at δ 165–170 ppm .
  • IR Spectroscopy : Confirm the C=N stretch (1620–1640 cm⁻¹) and ester C=O (1710–1730 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z 271.354 for C₁₇H₂₁NO₂) .

Advanced: How can computational modeling predict this Schiff base’s coordination behavior with transition metals?

Answer:

  • DFT Calculations : Optimize the ligand geometry to assess donor atom accessibility (imine nitrogen and ester oxygen).
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions for metal binding.
  • Docking Studies : Simulate interactions with metal ions (e.g., Cu²⁺, Zn²⁺) to predict stability constants and coordination modes.
    • Example: Analogous Schiff bases form square-planar complexes with Cu²⁺, as shown in triazacyclohexane ligand studies .

Advanced: What strategies resolve discrepancies in crystallographic data for Schiff base derivatives?

Answer:

  • Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron radiation) to improve signal-to-noise ratios.
  • Refinement Tools : SHELXL software refines hydrogen bonding and torsional angles, critical for resolving disorder in flexible cyclohexenyl groups .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H⋯O/N contacts) .

Methodological: How to assess the hydrolytic stability of this compound under varying pH conditions?

Answer:

  • Experimental Design :
    • Prepare buffered solutions (pH 2–12).
    • Monitor hydrolysis via UV-Vis (loss of C=N absorbance at ~350 nm) or HPLC (appearance of aldehyde/amine fragments).
    • Kinetic Analysis : Calculate rate constants (k) using pseudo-first-order models.
  • Findings : Schiff bases typically hydrolyze rapidly in acidic conditions (pH < 4) but remain stable in neutral/basic media .

Application-Focused: Can this compound act as a ligand in supramolecular assemblies?

Answer:
Yes, its planar aromatic core and flexible cyclohexenyl group enable:

  • Coordination Polymers : Binding to lanthanides (e.g., Eu³⁺) via imine and ester groups, forming luminescent frameworks.
  • Hydrogen-Bonded Networks : The ester oxygen participates in C=O⋯H–N interactions, as observed in graph-set analysis of similar crystals .

Q. Table 2: Potential Coordination Modes

Metal IonGeometryBinding Sites
Cu²⁺Square-planarImine N, Ester O
Zn²⁺TetrahedralImine N
Eu³⁺OctahedralImine N, Ester O, H₂O

Advanced: How does steric hindrance from the cyclohexenyl group influence reactivity?

Answer:

  • Steric Effects : The 3,5-dimethyl substituents on the cyclohexene ring restrict rotation around the C=N bond, stabilizing specific conformers.
  • Reactivity Impact : Reduced nucleophilic attack on the imine group due to hindered access.
  • Spectroscopic Evidence : Dihedral angles derived from NOESY NMR or X-ray data quantify steric constraints .

Methodological: What protocols ensure reproducibility in synthesizing enantiomerically pure derivatives?

Answer:

  • Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC.
  • Asymmetric Synthesis : Employ enantiopure cyclohexenyl aldehydes or catalytic asymmetric induction (e.g., Jacobsen’s catalyst) .

Basic: How to troubleshoot low yields during scale-up synthesis?

Answer:

  • Optimize Mixing : Use a mechanically stirred reactor to ensure uniform heat distribution.
  • Byproduct Management : Add molecular sieves to absorb water and shift equilibrium toward imine formation.
  • Work-Up : Replace column chromatography with liquid-liquid extraction (ethyl acetate/water) for cost-effective scaling .

Advanced: What role does this compound play in studying non-covalent interactions in crystal engineering?

Answer:
Its rigid benzoate moiety and flexible cyclohexenyl group create diverse packing motifs:

  • π-Stacking : Aromatic rings align face-to-face (offset by 3.5–4.0 Å).
  • Van der Waals Interactions : Methyl groups engage in C–H⋯H–C contacts, stabilizing layered structures.
  • Case Study : Etter’s graph-set analysis applied to similar Schiff bases reveals R₂²(8) hydrogen-bonding motifs .

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